molecular formula C9H19NO2 B171647 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol CAS No. 112391-05-6

2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

Cat. No.: B171647
CAS No.: 112391-05-6
M. Wt: 173.25 g/mol
InChI Key: GLMJCIWKPYSMSA-UHFFFAOYSA-N
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Description

2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol typically involves the reaction of 1-methyl-4-piperidinemethanol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-piperidin-4-ylmethoxy)-ethylamine
  • 2-(1-Methyl-piperidin-4-ylmethoxy)-benzylamine

Uniqueness

2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to its analogs. This uniqueness can result in distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-10-4-2-9(3-5-10)8-12-7-6-11/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMJCIWKPYSMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550883
Record name 2-[(1-Methylpiperidin-4-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112391-05-6
Record name 2-[(1-Methylpiperidin-4-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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